N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide
Description
N-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide is a quinazolinone derivative characterized by a tetrahydroquinazolinone core substituted with a 4-chlorophenyl group at the 7-position and an acetamide moiety at the 2-position. Quinazolinones are well-documented in medicinal chemistry for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-9(21)19-16-18-8-13-14(20-16)6-11(7-15(13)22)10-2-4-12(17)5-3-10/h2-5,8,11H,6-7H2,1H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQQXTBSSIUKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazolinone intermediate.
Acetylation: The final step involves the acetylation of the quinazolinone derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the chlorophenyl group or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitutions, while electrophilic substitutions may use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key structural and physicochemical parameters of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide with its analogs:
*Estimated based on the increased lipophilicity of chlorine compared to methyl .
Key Observations:
Lipophilicity (logP):
- The 4-chlorophenyl analog is predicted to have a higher logP (~2.8) than the 4-methylphenyl derivative (logP 2.325) due to chlorine’s greater electron-withdrawing and hydrophobic character.
- The 2-furyl analog () may exhibit lower logP than both due to the polar oxygen atom in the furan ring, though exact data are unavailable.
The furyl derivative (305.72) may have intermediate solubility influenced by its pKa (9.65), suggesting partial ionization at physiological pH .
Stereochemical Considerations:
- The methylphenyl analog exists as a racemic mixture, which could lead to varied biological activity compared to a single enantiomer. The stereochemical configuration of the chlorophenyl compound is unspecified but may critically influence target binding .
a) 4-Chlorophenyl vs. 4-Methylphenyl Substituents
- The chlorine atom in the target compound enhances electronegativity and may improve binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors) compared to the methyl group. This substitution is often leveraged in drug design to optimize potency and selectivity .
- In antiproliferative contexts (e.g., isoquinoline derivatives in ), chlorophenyl groups are associated with enhanced activity over methylated analogs due to stronger dipole interactions and improved membrane permeability .
b) 2-Furyl vs. Aromatic Substituents
- This could alter metabolic stability or solubility compared to purely aromatic substituents like chlorophenyl .
c) Acetamide Variations
Biological Activity
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H16ClN3O2
- Molecular Weight : 319.77 g/mol
The compound exhibits a complex structure characterized by a quinazoline core substituted with a chlorophenyl group and an acetamide moiety. This structural arrangement is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound possesses moderate to good antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer potential. A study assessed its effects on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 12.8 |
| A549 (lung cancer) | 18.4 |
The IC50 values suggest that this compound effectively inhibits the proliferation of these cancer cells.
Research indicates that the biological activity of this compound is mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : The presence of the quinazoline structure contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various derivatives of this compound. The derivatives were tested for enhanced biological activity:
- Synthesis Methodology : The derivatives were synthesized using standard organic synthesis techniques involving nucleophilic substitution and cyclization reactions.
- Biological Evaluation : Each derivative was evaluated for antimicrobial and anticancer activities using standardized assays.
The findings revealed that certain modifications to the structure significantly enhanced the biological activity compared to the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
